molecular formula C26H26N6O2S B12149553 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide

2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide

Cat. No.: B12149553
M. Wt: 486.6 g/mol
InChI Key: ZFHAAXFBWXJZLZ-UHFFFAOYSA-N
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Description

2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide is a complex organic compound that features a triazole ring, a carbazole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and ethoxyphenyl isothiocyanate under reflux conditions.

    Introduction of the Carbazole Moiety: The carbazole group is introduced through a nucleophilic substitution reaction, where 9-ethyl-9H-carbazole reacts with the triazole intermediate.

    Acetamide Formation: The final step involves the acylation of the amino group on the triazole ring with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and carbazole moieties.

    Reduction: Reduction reactions can target the triazole ring and the acetamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole and carbazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

In biological research, it is investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, it is considered for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Amino-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide
  • 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-methyl-9H-carbazol-3-yl)-acetamide

Uniqueness

The unique combination of the triazole, carbazole, and acetamide groups in 2-[4-Amino-5-(4-ethoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-N-(9-ethyl-9H-carbazol-3-yl)-acetamide imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H26N6O2S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C26H26N6O2S/c1-3-31-22-8-6-5-7-20(22)21-15-18(11-14-23(21)31)28-24(33)16-35-26-30-29-25(32(26)27)17-9-12-19(13-10-17)34-4-2/h5-15H,3-4,16,27H2,1-2H3,(H,28,33)

InChI Key

ZFHAAXFBWXJZLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)OCC)C5=CC=CC=C51

Origin of Product

United States

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